molecular formula C16H15BrClNO3 B8198068 Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate

Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate

Cat. No.: B8198068
M. Wt: 384.6 g/mol
InChI Key: JOKSPBLTHSHONI-UHFFFAOYSA-N
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Description

Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzyl group, a carbamate group, and a substituted phenoxyethyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-bromo-3-chlorophenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxyethyl moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and carbamate groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized products such as benzaldehyde or benzoic acid derivatives.

    Reduction: Reduced products such as benzyl alcohol.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways. Additionally, the substituted phenoxyethyl moiety can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog with similar protecting group properties.

    Phenoxyethyl carbamate: Lacks the benzyl group but has similar reactivity.

    4-Bromo-3-chlorophenoxyethylamine: A precursor in the synthesis of the target compound.

Uniqueness

Benzyl (2-(4-bromo-3-chlorophenoxy)ethyl)carbamate is unique due to the combination of its benzyl, carbamate, and substituted phenoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-(4-bromo-3-chlorophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c17-14-7-6-13(10-15(14)18)21-9-8-19-16(20)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKSPBLTHSHONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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